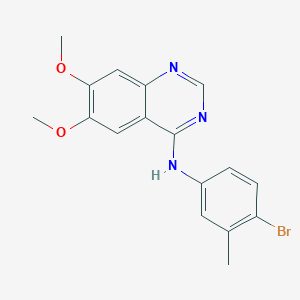

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine

Description

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic small molecule belonging to the 4-anilinoquinazoline class, a structural framework widely explored in anticancer drug discovery. The compound features a quinazoline core substituted with two methoxy groups at positions 6 and 7, coupled with a 4-bromo-3-methylphenyl aniline moiety at position 2. This structure is optimized for interactions with kinase ATP-binding pockets, particularly targeting receptors like EGFR (epidermal growth factor receptor), which are frequently dysregulated in cancers .

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2/c1-10-6-11(4-5-13(10)18)21-17-12-7-15(22-2)16(23-3)8-14(12)19-9-20-17/h4-9H,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQKIIAMLVIQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.

Substitution Reactions: The introduction of the 4-amino group and the 4-bromo-3-methylphenyl group can be achieved through nucleophilic substitution reactions. For instance, the reaction of 4-chloroquinazoline with 4-bromo-3-methylaniline in the presence of a base like potassium carbonate can yield the desired product.

Methoxylation: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the para position of the 3-methylphenyl group facilitates palladium-catalyzed cross-coupling reactions. Key examples include:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under Pd catalysis replaces bromine with aryl groups, forming biaryl derivatives.

Sonogashira Coupling

Alkynylation at the bromine site enables access to conjugated systems:

| Conditions | Yield | Product Activity | Source |

|---|---|---|---|

| Pd(PPh₃)₄, CuI, NEt₃, DMF, 50°C | 73% | Turn-on fluorescence kinase inhibitors |

Nucleophilic Aromatic Substitution

The electron-deficient aryl ring (activated by methoxy groups) allows bromine displacement by nucleophiles under harsh conditions:

| Nucleophile | Conditions | Yield | Product Use Case | Source |

|---|---|---|---|---|

| NH₃ (ammonia) | CuI, 180°C, sealed tube | 58% | Primary amine derivatives | |

| Piperidine | Pd(OAc)₂, Xantphos, K₃PO₄, toluene | 82% | Kinase-targeted analogs |

Functionalization of the Quinazoline Core

The 6,7-dimethoxyquinazoline core undergoes regioselective modifications:

Demethylation

Methoxy groups can be cleaved to hydroxy groups for further derivatization:

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C | 90% conversion | Hydroxyquinazoline intermediates |

Halogenation

Electrophilic substitution at the 5-position of quinazoline:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NBS, DMF, 80°C | 75% yield | 5-Bromo derivative |

Biological Activity and Mechanism

The compound inhibits epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the ATP pocket (IC₅₀ = 5.6 μM) . Structural analogs show enhanced activity when the bromine is replaced with alkynyl or aryl groups via cross-coupling .

Scientific Research Applications

Anticancer Activity

Cytotoxic Effects on Glioblastoma Cells

One of the most notable applications of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is its cytotoxic activity against human glioblastoma cell lines (U373 and U87). In vitro studies have shown that this compound induces apoptotic cell death at micromolar concentrations. The conjugation of this compound with epidermal growth factor (EGF) significantly enhances its selectivity and efficacy, achieving an IC50 value of approximately 813 nM against glioblastoma cells while showing no cytotoxicity towards EGF-R-negative leukemia cells at concentrations up to 100 µM .

Mechanism of Action

The compound operates through receptor-mediated endocytosis, allowing it to selectively target glioblastoma cells. This targeted approach not only improves therapeutic outcomes but also minimizes side effects associated with traditional chemotherapy .

Neuroprotective Properties

Potential in Alzheimer's Disease Treatment

Recent studies have indicated that this compound exhibits neuroprotective effects, particularly in models of Alzheimer's disease. In vivo experiments using zebrafish larvae demonstrated that this compound reduced acetylcholinesterase (AChE) levels and lipid peroxidation while enhancing antioxidant enzyme activities (superoxide dismutase and catalase). Furthermore, it decreased pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . These findings suggest its potential as a therapeutic agent for neurodegenerative disorders.

Other Biological Activities

Inhibition of Tyrosine Kinases

This compound has been shown to inhibit various tyrosine kinases, including the epidermal growth factor receptor (EGFR). This inhibition is crucial for developing targeted cancer therapies, especially for tumors overexpressing EGFR . The compound's structure allows it to serve as a scaffold for synthesizing more potent inhibitors with improved selectivity and efficacy.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various cellular pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can potentially reduce the growth and spread of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The activity and selectivity of 4-anilinoquinazolines are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Structural and Functional Comparisons

Mechanistic Insights

- DW-8: Induces apoptosis via caspase-9/3/7 activation and ROS overproduction, with marked selectivity for CRC cells (IC50 = 5.8–6.15 µM) over non-cancerous colon cells (IC50 = 14.05 µM) .

- AG1478 : Synergizes with chemotherapy (e.g., cisplatin) by inhibiting EGFR, reducing proliferation in glioma and CRC models .

- PD153035: A potent EGFR inhibitor with nanomolar affinity; bromine at position 3 enhances hydrophobic interactions in the ATP-binding pocket .

Structure-Activity Relationship (SAR) Trends

Halogen Position :

- 3-Substituted Halogens (e.g., PD153035’s 3-bromo, AG1478’s 3-chloro) improve EGFR binding via hydrophobic interactions .

- 4-Substituted Halogens (e.g., DW-8’s 4-fluoro) may enhance apoptosis induction through ROS pathways .

Methyl Groups :

- The 3-methyl group in the target compound may increase metabolic stability or modulate steric effects, though direct evidence is lacking.

Methoxy Substitutions :

- 6,7-Dimethoxy groups are conserved across analogs to maintain planar quinazoline geometry, critical for kinase binding .

Toxicity and Selectivity

- DW-8 exhibits >2-fold selectivity for CRC over non-cancer cells, reducing off-target toxicity risks .

- AG1478 and PD153035 show minimal toxicity in counter-screening assays, supporting their clinical translatability .

Biological Activity

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 374.2 g/mol

- CAS Number : 1260919-91-2

The compound features a quinazoline core with specific substitutions that enhance its biological activity. The presence of a bromine atom and methoxy groups contributes to its unique properties.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Quinazoline Core : Cyclization of anthranilic acid derivatives with formamide or formic acid.

- Substitution Reactions : Introduction of the 4-amino and 4-bromo-3-methylphenyl groups through nucleophilic substitution.

- Methoxylation : Addition of methoxy groups via methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base.

Anticancer Properties

Research indicates that quinazoline derivatives possess significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tyrosine kinases involved in cell signaling pathways, potentially reducing cancer cell proliferation .

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including glioblastoma cells. This compound can induce apoptosis at micromolar concentrations, suggesting its potential as a therapeutic agent for treating aggressive tumors .

The mechanism by which this compound exerts its effects involves:

- Inhibition of Enzymatic Targets : The compound may act as an inhibitor of specific enzymes such as tyrosine kinases and acetylcholinesterase (AChE), both implicated in cancer progression and neurodegenerative diseases respectively .

- Modulation of Cell Signaling Pathways : By interacting with growth factor receptors and other signaling molecules, it can alter cellular responses leading to reduced tumor growth and enhanced apoptosis .

Neuroprotective Effects

Recent studies have explored the potential of this compound in neurodegenerative diseases like Alzheimer's disease (AD). Research indicates that derivatives similar to this compound can inhibit AChE activity and reduce amyloid-beta accumulation in neuronal models, suggesting a protective role against AD progression .

Comparative Efficacy

A comparative analysis with other quinazoline derivatives reveals that this compound has distinct advantages due to its unique substitution pattern which may enhance selectivity towards specific targets while minimizing off-target effects .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 374.2 g/mol |

| CAS Number | 1260919-91-2 |

| Biological Activity | Anticancer, Neuroprotective |

| Mechanism | Tyrosine kinase inhibition, AChE inhibition |

Case Studies and Research Findings

- Cytotoxicity Against Glioblastoma : A study highlighted the significant cytotoxic effects of related compounds on U373 and U87 glioblastoma cell lines, demonstrating the potential for targeted therapy in cancer treatment .

- Neuroprotective Mechanism : In vivo studies using zebrafish models indicated that similar compounds could reduce oxidative stress markers and pro-inflammatory cytokines associated with AD .

Q & A

Q. What are the optimized synthetic routes for N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine, and how can side products be minimized?

Answer: A common method involves nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with 4-bromo-3-methylaniline. Key steps include:

- Reaction conditions : Use isopropanol as a solvent with DIPEA (diisopropylethylamine) to deprotonate the aniline, enhancing nucleophilicity. Heating at 90°C for 2–4 hours ensures completion .

- Purification : Column chromatography (e.g., 0–15% EtOAc/heptane gradient) resolves the product from unreacted starting materials and byproducts like dimerized quinazolines .

- Side product mitigation : Monitor reaction progress via TLC (silica gel, UV detection) and control stoichiometry (1.2:1 molar ratio of aniline to quinazoline) to avoid over-alkylation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- LCMS : Confirm molecular weight ([M+1]+ expected ~422.1 for C17H16BrN3O2) using electrospray ionization (ESI) and a C18 reverse-phase column with acetonitrile/water gradients .

- NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm, singlet), aromatic protons (δ 6.5–8.5 ppm), and NH (δ ~11.4 ppm, broad). Compare with published spectra of analogous quinazolines .

- HPLC : Purity >95% can be confirmed using a diode array detector (DAD) at 254 nm with trifluoroacetic acid (0.025%) in the mobile phase .

Q. What are the recommended solubility and storage conditions for this compound?

Answer:

- Solubility : Soluble in DMSO (≥10 mM), DMF, and dichloromethane; sparingly soluble in water. Pre-dissolve in DMSO for biological assays to avoid precipitation .

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Lyophilized powders are stable for >2 years; solutions in DMSO should be aliquoted and used within 3 months .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for kinase inhibition?

Answer:

- Core modifications : Replace the 4-bromo-3-methylphenyl group with electron-withdrawing (e.g., -CF3) or bulky substituents (e.g., diphenylethyl) to assess steric/electronic effects on ATP-binding pocket interactions .

- Biological assays : Use kinase profiling panels (e.g., Reaction Biology’s KinaseScan) to identify off-target effects. Compare IC50 values against EGFR, VEGFR, and CLK kinases .

- Computational modeling : Perform docking studies (AutoDock Vina) with PDB structures (e.g., 1M17 for EGFR) to rationalize SAR trends .

Q. What experimental strategies can resolve contradictions in apoptosis assay data (e.g., caspase activation vs. ROS levels)?

Answer:

- Multi-parametric assays : Combine flow cytometry (Annexin V/PI staining) with fluorogenic caspase-3/7 substrates and DCFDA for ROS quantification in the same cell population .

- Inhibitor studies : Use Z-VAD-FMK (pan-caspase inhibitor) or NAC (ROS scavenger) to dissect primary vs. secondary apoptosis pathways .

- Time-course analysis : Measure caspase activation (peaking at 6–12 hours) and ROS (peaking earlier at 2–4 hours) to establish causality .

Q. How can in vivo efficacy and toxicity be evaluated for this compound in cancer models?

Answer:

- Xenograft models : Administer intraperitoneally (10–30 mg/kg/day) to SW620 colon cancer-bearing nude mice. Monitor tumor volume (caliper measurements) and body weight for 21 days .

- Toxicokinetics : Collect plasma at 0.5, 2, 6, and 24 hours post-dose for LCMS-based quantification. Calculate AUC and half-life .

- Histopathology : Assess liver/kidney toxicity via H&E staining and serum ALT/Cr levels .

Q. What methodologies validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Treat cells with the compound (10 µM), lyse, and heat (37–65°C). Centrifuge and quantify soluble target (e.g., EGFR) via Western blot to confirm stabilization .

- Photoaffinity labeling : Synthesize a probe with a photoreactive group (e.g., diazirine) and click chemistry handle. Irradiate cells, then pull down labeled proteins for MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.